molecular formula C7H9N3OS B1346444 1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one CAS No. 13568-76-8

1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one

Cat. No. B1346444
CAS RN: 13568-76-8
M. Wt: 183.23 g/mol
InChI Key: TVNQKWOUDNXVBS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one, commonly known as DMPT, is a heterocyclic organic compound with a molecular formula of C7H8N2OS. It is a white crystalline solid that is soluble in water and other polar solvents. DMPT has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and veterinary science. In

Scientific Research Applications

Synthesis and Biological Applications

  • Cytotoxic Effects and Synthesis : A study detailed the synthesis of 3,4-disubstituted-6,7-dihydro-imidazo[2,1-b][1,3]thiazoles and 3,4-disubstituted-7,8-dihydro-6H-imidazo[2,1-b][1,3]thiazines, investigating their cytotoxic effects on cancer and noncancer cells. This exploration contributes to the development of potential therapeutic agents (Meriç, Incesu, & Hatipoğlu, 2008).

  • Anticancer Activity : Another research effort focused on the synthesis of Pyrazolo[3,4-d]pyrimidin-4-one derivatives, demonstrating significant anticancer activity against the MCF-7 human breast adenocarcinoma cell line. Such studies are crucial for the discovery of new anticancer drugs (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

  • Antimicrobial and Anti-inflammatory Properties : Research on regioselectivity of 1,3-dipolar cycloadditions highlighted the antimicrobial, anti-inflammatory, and analgesic activities of isoxazoline, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. This indicates potential applications in creating new pharmaceutical compounds with these beneficial properties (Zaki, Sayed, & Elroby, 2016).

Chemical Synthesis and Exploration

  • Novel Synthetic Pathways : Studies have also revealed new synthetic pathways and the coordination properties of related chemical structures, offering insights into the development of novel compounds with potential applications in material science and chemistry. For example, the coordination properties of certain donor ligands toward Rh(I) were examined, expanding the understanding of chemical bonding and molecular structures (García-Antón, Mathieu, Lugan, Picart, & Ros, 2004).

  • Reactivity and Transformation Studies : Research into the reaction of acetylenedicarboxylic acids esters with 4,5-dihydro-1H-pyrazole-1-carbothioamides showcases the chemical reactivity and transformation potential of related compounds. These findings are important for synthetic chemistry, providing new methods for constructing complex molecules (Danilkina, Mikhaylov, & Ivin, 2011).

properties

IUPAC Name

1,3-dimethyl-4H-pyrazolo[3,4-b][1,4]thiazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-4-6-7(10(2)9-4)12-3-5(11)8-6/h3H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNQKWOUDNXVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1NC(=O)CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159490
Record name 1,3-Dimethyl-1,4-dihydropyrazolo(3,4-b)(1,4)thiazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one

CAS RN

13568-76-8
Record name 1,3-Dimethyl-1,4-dihydropyrazolo(3,4-b)(1,4)thiazin-5(6H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013568768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002920638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dimethyl-1,4-dihydropyrazolo(3,4-b)(1,4)thiazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIMETHYL-1,4-DIHYDROPYRAZOLO(3,4-B)(1,4)THIAZIN-5(6H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61UU4R268
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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